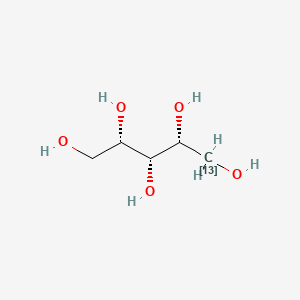
Xylitol-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylitol-1-13C is a stable isotope-labeled compound of xylitol, where the carbon-1 position is enriched with the carbon-13 isotope. Xylitol itself is a naturally occurring five-carbon sugar alcohol found in many fruits and vegetables. It is widely used as a sugar substitute due to its lower caloric value and similar sweetness to sucrose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xylitol-1-13C involves the incorporation of the carbon-13 isotope at the carbon-1 position of xylitol. This can be achieved through various synthetic routes, including the reduction of xylose-1-13C. The reaction typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound is similar to that of regular xylitol but with the additional step of incorporating the carbon-13 isotope. This involves the fermentation of xylose-rich biomass using genetically engineered microorganisms that can incorporate the carbon-13 isotope into the xylitol molecule .
Chemical Reactions Analysis
Types of Reactions
Xylitol-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylulose-1-13C using oxidizing agents such as nitric acid (HNO3).
Reduction: It can be reduced to form other sugar alcohols under specific conditions.
Substitution: This compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and catalysts.
Major Products
Oxidation: Xylulose-1-13C
Reduction: Other sugar alcohols
Substitution: Halogenated xylitol derivatives.
Scientific Research Applications
Xylitol-1-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and the role of sugar alcohols in cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes .
Mechanism of Action
Xylitol-1-13C exerts its effects through its incorporation into metabolic pathways. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism of xylitol .
Comparison with Similar Compounds
Similar Compounds
Xylitol: The non-labeled version of xylitol, commonly used as a sugar substitute.
Xylulose: A ketose sugar that is an intermediate in the metabolism of xylitol.
Arabitol: Another sugar alcohol similar to xylitol but with different metabolic properties .
Uniqueness
Xylitol-1-13C is unique due to the presence of the carbon-13 isotope, which makes it valuable for research applications that require precise tracking of carbon atoms. This isotopic labeling allows for detailed studies of metabolic pathways and the effects of xylitol on various biological processes .
Properties
Molecular Formula |
C5H12O5 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2R,3R,4S)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m1/s1 |
InChI Key |
HEBKCHPVOIAQTA-UUYANESRSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















